Uperin-3.5 is an antimicrobial peptide derived from amphibians, specifically known for its ability to form amyloid fibrils with significant biological activity. This peptide exhibits a unique structural property, allowing it to switch between different secondary structures depending on environmental conditions, which contributes to its antimicrobial efficacy. The primary source of uperin-3.5 is the skin secretions of certain amphibians, which serve as a defense mechanism against pathogens.
Uperin-3.5 belongs to the class of antimicrobial peptides (AMPs), specifically categorized under the cross-α amyloid fibrils. These peptides are characterized by their ability to disrupt microbial membranes and exhibit potent antibacterial properties. Uperin-3.5 is particularly noted for its structural polymorphism and the ability to adopt various conformations, such as helical and fibrillar forms, depending on the presence of membrane mimetics or specific environmental triggers.
The synthesis of uperin-3.5 typically involves solid-phase peptide synthesis techniques, which allow for precise control over the peptide sequence and modifications. The peptide is synthesized with unmodified termini to enhance crystal contacts during structural studies, particularly in crystallography and electron microscopy.
Uperin-3.5 exhibits a complex molecular structure characterized by its cross-α fibril formation. The peptide comprises a sequence that allows it to form helical sheets that can mate via hydrophobic cores, leading to stable fibril structures.
Uperin-3.5 participates in several chemical interactions that are crucial for its antimicrobial activity:
The mechanism of action involves binding to negatively charged components of microbial membranes, leading to structural changes that enhance its membrane-disrupting capabilities.
The antimicrobial action of uperin-3.5 primarily involves:
Research indicates that the positive charge on uperin-3.5 plays a critical role in its ability to interact with negatively charged bacterial membranes, leading to effective microbial inhibition.
Relevant analyses have demonstrated that uperin-3.5 retains functionality across a range of conditions, making it a versatile candidate for therapeutic applications.
Uperin-3.5 has significant potential in various scientific fields:
In the presence of bacterial membrane lipids or membrane mimetics, uperin 3.5 undergoes a structural transition, self-assembling into functional cross-α amyloid fibrils. This architecture, first discovered in bacterial cytotoxins, is characterized by stacks of amphipathic α-helices positioned perpendicular to the fibril axis, creating mated "helical sheets" [1] [2] [6].
The crystal structure of full-length uperin 3.5 (PDB ID: 6GS3, resolution: 1.45 Å) revealed an antiparallel helical sheet organization within the cross-α fibrils. The amphipathic helices (residues 4-14) stack via a tightly packed hydrophobic core, burying a substantial solvent-accessible surface area (comparable to pathogenic amyloids). Within each sheet, helices display a staggered orientation relative to neighboring helices, optimizing shape complementarity through interdigitation of hydrophobic side chains (Leu⁵, Ile¹⁰, Val¹², Ile¹³). The sheets mate via alternating hydrophobic and hydrophilic interfaces along the fibril axis, with hydrophilic residues (Arg⁷, Lys⁸, Asn¹⁵) forming polar networks stabilizing the higher-order packing [1] [6]. This arrangement enables fibril formation directly on bacterial membranes, correlating with membrane disruption and antimicrobial activity [1] [2].
While sharing the fundamental cross-α architecture with the Staphylococcus aureus cytotoxin PSMα3, uperin 3.5 exhibits significant structural divergence. PSMα3 fibrils feature parallel helical sheets with a more extensive hydrophobic interface and higher shape complementarity, contrasting with uperin 3.5's antiparallel and staggered arrangement. Key differences include:
Table 1: Comparative Structural Features of Cross-α Fibrils
Feature | Uperin 3.5 | PSMα3 | Functional Implication |
---|---|---|---|
Helix Orientation | Antiparallel | Parallel | Different packing constraints & dynamics |
Inter-sheet Distance | Shorter (~9.8 Å) | Longer (~10.5 Å) | Uperin's tighter packing due to smaller residues |
Hydrophobic Core | Extensive, less bulky | Extensive, bulky | Related to sequence-specific interactions |
Fibril Induction | Bacterial membranes | Mammalian cell membranes | Kingdom-specific functional targeting |
Biological Role | Antimicrobial | Cytotoxic (virulence) | Structure-function conservation across kingdoms |
Despite low sequence similarity, both peptides utilize amphipathic helices and cross-α assembly for membrane-targeting activities. This demonstrates the architectural conservation of cross-α fibrils across evolutionary kingdoms for functional amyloids [1] [3].
In the absence of lipids or membrane mimetics, uperin 3.5 undergoes a dramatic structural switch, predominantly forming classical cross-β amyloid fibrils. These fibrils serve as an inactive storage form of the peptide [1] [4] [5].
Cryo-electron microscopy (cryo-EM) of uperin 3.5 fibrils (EMD-14167, PDB ID: 7QV5, resolution: 3.0 Å) resolved a 3-blade symmetrical propeller topology. Each fibril layer comprises nine peptide monomers organized into three symmetric subunits (blades). Within each blade, three monomers adopt extended β-strand conformations. The strands associate via in-register parallel stacking, forming tightly mated β-sheets. The overall propeller architecture creates a highly compact fibril core stabilized by dense van der Waals contacts and hydrogen bonding networks involving main-chain atoms and hydrophobic side chains (Val³, Val¹¹, Ile¹³, Ile¹⁶). This structure starkly contrasts with the helical cross-α form, demonstrating the peptide's conformational plasticity [4] [5].
Molecular dynamics (MD) simulations of uperin 3.5 aggregation in aqueous environments reveal the critical role of β-sheet interfaces and steric zipper packing in fibril formation and stability. The aggregation process initiates with rapid dimerization driven by hydrophobic interactions between residues Leu⁵-Ile¹³. Key steps include:
The ability of uperin 3.5 to adopt either cross-α or cross-β fibril architectures defines it as a structural chameleon. This switch is environmentally regulated and fundamental to its biological function as an antimicrobial peptide [1] [6].
The secondary structure switch between cross-α and cross-β fibrils is primarily governed by the presence or absence of bacterial membrane components (lipids, lipopolysaccharides). The mechanism involves:
Mutagenesis studies and MD simulations pinpoint the critical roles of hydrophobic residues and electrostatic charge in controlling aggregation kinetics and the structural outcome:
Table 2: Impact of Mutations on Uperin 3.5 Aggregation Kinetics (MD Simulation Data)
Peptide Variant | Net Charge | Key Mutation | Relative Aggregation Rate (β-form) | Dominant Aggregation Driver | Membrane Interaction (α-form) |
---|---|---|---|---|---|
Wild-Type (Up) | +2 | - | 1.0 (Baseline) | Balanced Hydrophobic/Polar | Strong (Promotes cross-α) |
Up7a | +1 | Arg⁷ → Ala | ~2.0 - 2.5x Faster | Enhanced Hydrophobicity & Reduced Charge | Weakened |
Up8a | +1 | Lys⁸ → Ala | ~1.8 - 2.2x Faster | Enhanced Hydrophobicity & Reduced Charge | Weakened |
This intricate balance between hydrophobicity and charge allows uperin 3.5 to respond sensitively to environmental cues, enabling its functional activation at the microbial membrane interface while minimizing potentially deleterious self-assembly in the host environment [1] [3] [5].
Compounds Mentioned:
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